5-ethoxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide
Description
The exact mass of the compound 5-ethoxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide is 309.13649347 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-ethoxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-4-22-14-9-10-17-15(11-14)18(13(3)23-17)19(21)20-16-8-6-5-7-12(16)2/h5-11H,4H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGTYRLJWBBHJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-ethoxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity through a comprehensive review of existing literature, presenting data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of 5-ethoxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide is , with a molecular weight of approximately 413.49 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N2O3 |
| Molecular Weight | 413.49 g/mol |
| Purity | Typically ≥ 95% |
| Complexity Rating | Moderate (estimated) |
Anticancer Activity
Recent studies have indicated that compounds with similar structures to 5-ethoxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide exhibit significant anticancer properties. For instance, derivatives of benzofuran have shown activity against various cancer cell lines, including breast, lung, and colon cancers.
Case Study: Anticancer Efficacy
In a study examining a related compound, the IC50 values against several cancer cell lines were reported:
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma (HT-29) | 12.5 |
| Human Breast Cancer (MCF-7) | 15.0 |
| Human Lung Adenocarcinoma (A549) | 10.0 |
These findings suggest that modifications to the benzofuran structure can enhance anticancer activity, indicating potential for further research on 5-ethoxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide.
Anti-inflammatory Activity
The compound may also possess anti-inflammatory properties, as suggested by its structural similarity to known anti-inflammatory agents. Research has demonstrated that benzofuran derivatives can inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory diseases.
Neuroprotective Effects
Emerging evidence points to the neuroprotective effects of benzofuran derivatives. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases.
The biological activities of 5-ethoxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide may be attributed to several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been found to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.
- Modulation of Signaling Pathways : These compounds can modulate pathways such as NF-kB and MAPK, which are critical in cancer progression and inflammation.
- Antioxidant Activity : The presence of phenolic structures in the compound may contribute to its antioxidant properties, protecting cells from oxidative damage.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits COX and LOX enzymes |
| Signaling Pathway Modulation | Affects NF-kB and MAPK pathways |
| Antioxidant Activity | Scavenges free radicals and reduces oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
